Mechanism of Action: SKL2001 Disrupts Axin/β-Catenin Interaction Without Inhibiting GSK-3β
SKL2001's primary mechanism is the direct disruption of the Axin/β-catenin protein complex [1]. Critically, biochemical assays confirm that at a concentration of 40 μM, SKL2001 does not inhibit the enzymatic activities of Casein Kinase 1 (CK1) or Glycogen Synthase Kinase-3β (GSK-3β), a key difference from broad-acting inhibitors like CHIR99021 [1]. This results in a more selective stabilization of β-catenin by preventing its phosphorylation at Ser33/37/Thr41 and Ser45, without broadly affecting other GSK-3β-dependent cellular processes [1].
| Evidence Dimension | Enzyme Inhibition |
|---|---|
| Target Compound Data | No inhibition of CK1 or GSK-3β enzyme activity at 40 µM |
| Comparator Or Baseline | CHIR99021 (IC50 ≈ 10 nM for GSK-3β inhibition) |
| Quantified Difference | SKL2001 does not target GSK-3β, unlike CHIR99021 which is a potent GSK-3β inhibitor |
| Conditions | In vitro kinase assays (CK1 and GSK-3β) with purified enzymes |
Why This Matters
This specific mechanism avoids the pleiotropic effects of direct GSK-3β inhibition, making SKL2001 a more precise tool for studying Wnt/β-catenin signaling in isolation.
- [1] Gwak J, Hwang SG, Park HS, et al. Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation. Cell Res. 2012;22(1):237-247. View Source
